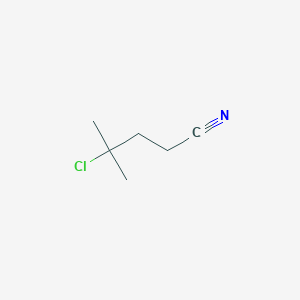
3-Methyl-5-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
The compound 3-Methyl-5-(trifluoromethyl)benzonitrile is a chemical entity that is part of a broader class of benzonitriles, which are aromatic compounds containing a benzene ring attached to a nitrile group. While the specific compound is not directly studied in the provided papers, related compounds with trifluoromethyl groups and benzonitrile functionalities are explored, indicating the relevance of such structures in chemical synthesis and applications .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various aromatic or heteroaromatic precursors. For instance, a compound with a phenoxy and a phthalonitrile group was synthesized and confirmed using techniques like elemental analysis and spectroscopy . Another related compound, a pyrazole derivative with a trifluoromethyl group, was obtained using Density Functional Theory (DFT) calculations to predict its structure . These studies suggest that the synthesis of 3-Methyl-5-(trifluoromethyl)benzonitrile would likely involve similar techniques and computational methods to ensure the correct structure and purity of the final product.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Methyl-5-(trifluoromethyl)benzonitrile has been analyzed using X-ray crystallography and compared with computational models such as Hartree-Fock (HF) and DFT . These analyses are crucial for understanding the geometry and electronic distribution within the molecule, which can influence its reactivity and physical properties.
Chemical Reactions Analysis
Compounds with benzonitrile and trifluoromethyl groups participate in various chemical reactions. For example, a phthalonitrile derivative underwent a click reaction with sugar azide to form a triazole ring, demonstrating the compound's reactivity and potential for creating novel synthetic pathways . The presence of the trifluoromethyl group can also influence the reactivity and stability of metal-arene complexes, as seen in the stabilization of a molybdenum(0) complex . Additionally, photochemical addition reactions involving benzonitrile derivatives have been studied, indicating that such compounds can undergo complex transformations under irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Methyl-5-(trifluoromethyl)benzonitrile can be inferred from spectroscopic and computational studies. Vibrational frequencies, molecular electrostatic potential, and non-linear optical properties have been computed for a pyrazole derivative . These properties are essential for understanding the behavior of the compound in different environments and can predict its reactivity towards electrophilic or nucleophilic attack. The influence of the trifluoromethyl group on the stability and reactivity of aromatic compounds is also highlighted in the context of metal-arene complexes .
Wissenschaftliche Forschungsanwendungen
1. Photoinduced Reactions in Heterocycle Synthesis
Research demonstrates that 3-Methyl-5-(trifluoromethyl)benzonitrile can be involved in photoinduced reactions to synthesize heterocycles like 5-alkoxy-3-oxazolines. This process involves irradiation of a benzene solution and produces these heterocycles through regiospecific addition, as confirmed by X-ray crystallography and spectral data analysis (Gilgen et al., 1975).
2. Electrophilic Trifluoromethylation
The compound is used in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, using specific iodine reagents. This method produces various products in significant yields, showing its versatility in organic synthesis (Mejía & Togni, 2012).
3. Catalysis in Organic Transformations
Studies have utilized 3-Methyl-5-(trifluoromethyl)benzonitrile in reactions catalyzed by Montmorillonite clay. This includes the conversion of certain esters into nitriles and amides, highlighting its potential in catalysis and organic transformation processes (Wali et al., 1998).
4. High-Temperature Vapor Phase Reactions
In high-temperature conditions, the compound reacts with nitrogen trifluoride, producing different products based on the substrate. This highlights its reactivity in high-temperature vapor phase reactions and potential applications in material science or chemical engineering (Belter, 2011).
5. Application in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as an electrolyte additive in lithium nickel manganese oxide cathodes for high voltage lithium ion batteries. This application demonstrates the potential of such compounds in improving the performance and stability of energy storage devices (Huang et al., 2014).
Safety And Hazards
This compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302+H332;H311;H315;H319, indicating potential harm if swallowed, inhaled, or in contact with skin, and it may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJHJNBBWUGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379602 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)benzonitrile | |
CAS RN |
261952-04-9 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)





![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)